

# Technical Guide: 1-Octanesulfonyl Chloride in Chemical Synthesis[1]

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## Compound of Interest

Compound Name: 1-Octanesulfonyl chloride

CAS No.: 7795-95-1

Cat. No.: B1293751

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## Executive Summary

**1-Octanesulfonyl chloride** (CAS 7795-95-1) is a critical electrophilic reagent utilized in medicinal chemistry and materials science.[1] Defined by its lipophilic C8 alkyl chain and reactive sulfonyl chloride moiety, it serves as a primary building block for synthesizing sulfonamides, sulfonate esters, and ionic liquids.[1] This guide provides a rigorous physicochemical profile, mechanistic insights into its reactivity, and validated protocols for its application in drug development and surface engineering.[1]

## Part 1: Physicochemical Profile[1][2][3][4]

The utility of **1-Octanesulfonyl chloride** stems from its amphiphilic nature—combining a hydrophobic octyl tail with a polar, reactive headgroup.[1] This structure allows for unique solubility profiles and interface behaviors in biphasic systems.[1]

Table 1: Key Physical and Chemical Properties

Property	Value	Context/Implication
CAS Number	7795-95-1	Unique identifier for regulatory and sourcing verification.[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> ClO <sub>2</sub> S	MW: 212.74 g/mol .[1][5][6][3][7][8]
Appearance	Colorless to pale yellow liquid	Discoloration (yellow/brown) indicates hydrolysis or decomposition.[1]
Density	1.087 – 1.089 g/mL (25°C)	Slightly denser than water; facilitates phase separation in aqueous workups.
Boiling Point	75°C @ 0.03 mmHg	High boiling point at atm pressure; requires high vacuum for distillation.[1]
Refractive Index	1.460	Purity indicator; deviations suggest hydrolysis products (sulfonic acid).
Solubility	Soluble in DCM, THF, EtOAc, Acetonitrile	Insoluble in water (reacts/hydrolyzes).[1]
Stability	Moisture Sensitive	Rapidly hydrolyzes to 1-octanesulfonic acid and HCl upon exposure to humidity.[1]

Data aggregated from Sigma-Aldrich and PubChem [1, 2].[1]

## Part 2: Reactivity & Mechanistic Logic[1]

### The Sulfonyl Transfer Mechanism

The core utility of **1-Octanesulfonyl chloride** lies in the sulfur atom's high electrophilicity.[1]

Unlike acyl chlorides, sulfonyl chlorides react via a concerted

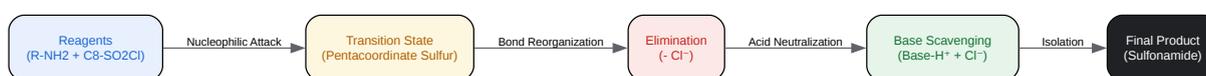
-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and solvent conditions.[1]

Key Reactivity Principles:

- **Nucleophilic Attack:** The sulfur atom is attacked by nucleophiles (amines, alcohols, thiols).[1] The octyl chain exerts a positive inductive effect (+I), slightly reducing electrophilicity compared to benzenesulfonyl chlorides, but the steric hindrance is minimal.[1]
- **Leaving Group:** The chloride ion ( ) is a good leaving group, driving the reaction forward.[1]
- **Hydrolysis Competition:** Water competes as a nucleophile.[1] In the presence of ambient moisture, the compound degrades to 1-octanesulfonic acid ( ) and corrosive gas.[1] This reaction is autocatalytic as the generated acid can further promote degradation.[1]

## Visualization: Sulfonamide Formation Pathway

The following diagram illustrates the mechanistic pathway for sulfonamide synthesis, the most common application in drug discovery.[1]



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Figure 1: Mechanistic flow of nucleophilic substitution at the sulfonyl center.[1]

## Part 3: Handling, Storage, & Safety (E-E-A-T)[1][11]

Safety Warning: **1-Octanesulfonyl chloride** is corrosive (Skin Corr.[1][3][9] 1B) and a lachrymator.[1] It causes severe skin burns and eye damage [2].[1][10][9][11]

## Storage Protocol

- Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon).[1][3]
- Temperature: Refrigeration (2–8°C) is recommended to suppress thermal decomposition.[1]
- Container: Store in tightly sealed glass containers with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HCl.[1]

## Handling "Best Practices"

- Moisture Control: Always manipulate reagents in a fume hood using dry glassware.[1] Syringes and needles should be oven-dried.[1]
- Quenching Spills: Do not use water directly on neat spills.[1] Absorb with dry sand or vermiculite, then neutralize with a dilute sodium bicarbonate solution in a controlled waste container.[1]

## Part 4: Applications in Synthesis

### Medicinal Chemistry (Sulfonamides)

The octyl chain introduces significant lipophilicity (

increase), which is a strategic tool in drug design to:

- Improve membrane permeability of polar pharmacophores.[1]
- Enhance binding affinity to hydrophobic pockets in enzymes (e.g., protease inhibitors).[1]

### Materials Science (Ionic Liquids)

**1-Octanesulfonyl chloride** is a precursor for 1-alkyl-3-methylimidazolium alkylsulfonates.[1][6]

These ionic liquids are tunable solvents used in green chemistry and electrochemistry [1].[1]

### Surface Engineering

Used to create hydrophobic self-assembled monolayers (SAMs) on hydroxylated surfaces (glass, silicon).[1] The sulfonyl chloride anchors to surface -OH groups, exposing the C8 tail to create a water-repellent interface.[1]

## Part 5: Experimental Protocols

### Protocol A: General Synthesis of N-Octylsulfonamides

Target Audience: Synthetic Chemists

Objective: Synthesize a sulfonamide from a primary amine and **1-octanesulfonyl chloride**.

Reagents:

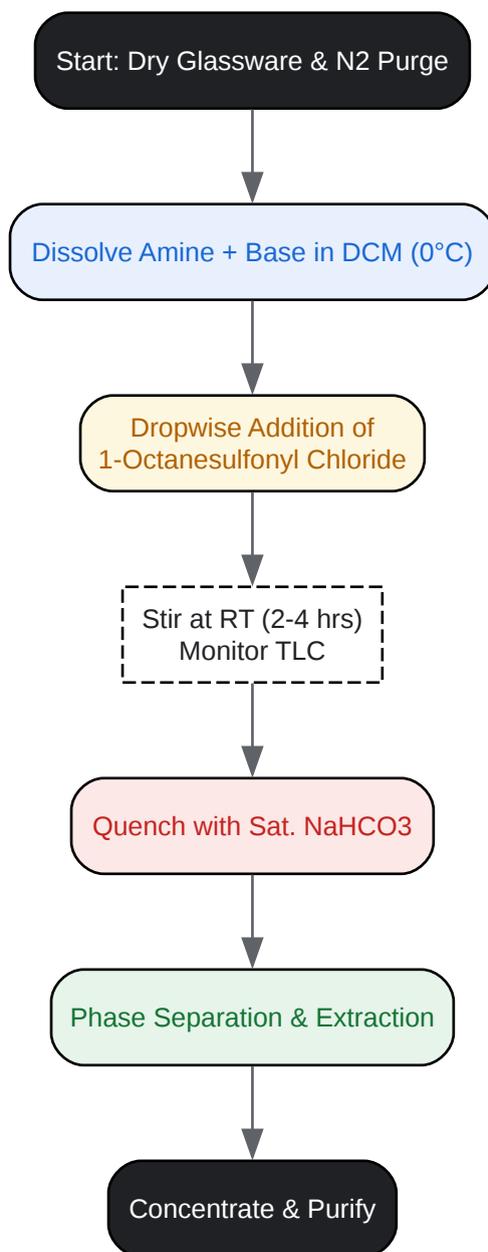
- Primary Amine (1.0 equiv)[12]
- **1-Octanesulfonyl chloride** (1.1 equiv)[1]
- Triethylamine ( ) or Pyridine (2.0 equiv)
- Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen ( ).
- Dissolution: Dissolve the amine (1.0 mmol) and (2.0 mmol) in anhydrous DCM (5 mL). Cool the solution to 0°C using an ice bath.
  - Why 0°C? Controls the exothermicity of the reaction and minimizes side reactions (e.g., bis-sulfonylation).[1]
- Addition: Add **1-Octanesulfonyl chloride** (1.1 mmol) dropwise via syringe.
  - Visual Cue: Fuming may occur if the needle tip is not submerged or if moisture is present. [1]
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (solvent system: Hexane/EtOAc).[1]

- Workup:
  - Quench with saturated solution (10 mL).[\[1\]](#)
  - Extract the aqueous layer with DCM ( mL).[\[1\]](#)
  - Wash combined organics with 1M HCl (to remove unreacted amine/base) followed by Brine.[\[1\]](#)
- Purification: Dry over anhydrous , filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

## Workflow Visualization



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Figure 2: Operational workflow for sulfonamide synthesis.

## References

- PubChem.**1-Octanesulfonyl chloride** (Compound). National Library of Medicine (NIH).[1]  
Available at: [[Link](#)]

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